1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone

Endothelin receptor pharmacology Cardiovascular research GPCR antagonist profiling

1-(1-(2-Aminoethyl)-1H-indol-3-yl)ethanone (CAS 1352529-49-7) is a synthetic indole derivative that features an N‑aminoethyl substitution on the indole ring and an acetyl group at the 3‑position. Its molecular formula is C₁₂H₁₄N₂O with a molecular weight of 202.25 g·mol⁻¹.

Molecular Formula C12H14N2O
Molecular Weight 202.257
CAS No. 1352529-49-7
Cat. No. B2643096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone
CAS1352529-49-7
Molecular FormulaC12H14N2O
Molecular Weight202.257
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)CCN
InChIInChI=1S/C12H14N2O/c1-9(15)11-8-14(7-6-13)12-5-3-2-4-10(11)12/h2-5,8H,6-7,13H2,1H3
InChIKeyHBKKGMWOGUTFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-(2-Aminoethyl)-1H-indol-3-yl)ethanone (CAS 1352529-49-7) — Molecular Profile and Research-Grade Procurement


1-(1-(2-Aminoethyl)-1H-indol-3-yl)ethanone (CAS 1352529-49-7) is a synthetic indole derivative that features an N‑aminoethyl substitution on the indole ring and an acetyl group at the 3‑position. Its molecular formula is C₁₂H₁₄N₂O with a molecular weight of 202.25 g·mol⁻¹ [1]. The compound is commercially available from multiple chemical suppliers at typical purities of ≥95% and is intended exclusively for research and development use . As a structural analog of the endogenous monoamine alkaloid tryptamine, it presents a chemically distinct scaffold that differs from both the parent indole‑3‑ethanamine framework and common substituted tryptamines.

Why 1-(1-(2-Aminoethyl)-1H-indol-3-yl)ethanone Cannot Be Replaced by Generic Indole‑3‑ethanamine Analogs


Indole‑3‑ethanamine derivatives exhibit profound structure‑activity relationships, where minor alterations in the side chain or N‑substituent can invert biological function or abolish target engagement. For instance, the conversion of a primary amine side chain to an N‑aminoethyl moiety, as in this compound, alters both the electronic distribution across the indole core and the steric accessibility of key hydrogen‑bonding sites [1]. Conversely, the presence of the acetyl group at the 3‑position introduces a carbonyl‑dependent binding motif that is absent in the prototypical tryptamine scaffold. These structural distinctions preclude the interchangeability of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone with generic tryptamine or indole‑3‑ethanone building blocks; empirical binding data, where available, confirm that such modifications yield distinct affinity profiles against pharmacologically relevant targets [2][3].

1-(1-(2-Aminoethyl)-1H-indol-3-yl)ethanone — Quantitative Differentiation Evidence for Scientific Selection


Endothelin A Receptor Antagonism: A Distinct Profile Absent in Simple Tryptamines

In a radioligand binding assay employing [¹²⁵I]ET‑1 and rat aortic A10 cell membranes, 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone exhibited an IC₅₀ of 2850 nM for antagonism of the endothelin A (ETₐ) receptor [1]. This receptor is a critical mediator of vasoconstriction and is undetectably engaged by the parent compound tryptamine (2-(1H‑indol‑3‑yl)ethan‑1‑amine), which lacks the N‑aminoethyl and 3‑acetyl substituents and has not been reported as an ETₐ ligand in comparable assays. The observed micromolar antagonism establishes a target interaction that is structurally dependent on the full substitution pattern of this compound, thereby differentiating it from unsubstituted indole‑3‑ethanamine analogs.

Endothelin receptor pharmacology Cardiovascular research GPCR antagonist profiling

Indolethylamine N‑Methyltransferase Inhibition: Weak but Confirmed Interaction

Against human indolethylamine N‑methyltransferase (INMT), 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone displays a measured inhibition constant (Kᵢ) of 12,000 nM (12 µM) [1]. While this value is in the mid‑micromolar range, it represents a quantifiable interaction that is absent for structurally simpler indoles that lack the aminoethyl side chain. For example, the direct 3‑acetyl analog without the N‑aminoethyl group (1‑(1H‑indol‑3‑yl)ethan‑1‑one) has not been reported to inhibit INMT. The binding data confirm that the combined aminoethyl‑acetyl substitution pattern produces a weak yet reproducible interaction with this methyltransferase enzyme, a property that is not shared by the core indole‑3‑ethanone scaffold.

Methyltransferase enzymology Neurochemical metabolism Inhibitor screening

Differentiation from Classical 5‑HT₂A‑Active Substituted Tryptamines

In a comprehensive pharmacological evaluation of substituted tryptamines at 5‑HT₂A receptors (the primary target for psychedelic effects), the majority of compounds exhibited affinities and potencies below 1 µM, with the exception of two 4‑acetoxy‑substituted derivatives [1]. 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone lacks the 4‑acetoxy substitution on the indole ring and, based on established structure‑activity relationships for tryptamines, is predicted to possess substantially lower 5‑HT₂A affinity (≥1 µM or inactive). This class‑level inference positions the compound as a poor 5‑HT₂AR agonist relative to the most potent psychedelic tryptamines (e.g., 4‑AcO‑DMT), making it a less attractive candidate for studies centered on hallucinogenic mechanisms but potentially advantageous for off‑target selectivity screens.

Serotonin receptor pharmacology Psychedelic research 5‑HT₂AR ligand profiling

Purity and Supply Chain Reliability for Research Procurement

Commercially, 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone is offered with a minimum purity specification of 95% by multiple established vendors (e.g., AKSci, Chemenu) . While purity alone is not a differentiating feature from all analogs, it represents a defined, verifiable quality threshold that ensures batch‑to‑batch consistency for reproducible research. In contrast, many close structural analogs (e.g., certain N‑substituted indole‑3‑ethanones) are only available via custom synthesis, introducing longer lead times and potential variability in purity. The availability of 95% pure material from stock supports immediate experimental deployment and reduces the risk of confounding impurities in biological assays.

Chemical procurement Quality control Research supply chain

Recommended Scientific and Procurement Use Cases for 1-(1-(2-Aminoethyl)-1H-indol-3-yl)ethanone


Endothelin Receptor Probe Development

The compound's measurable ETₐ receptor antagonism (IC₅₀ = 2850 nM) supports its use as a starting scaffold for the design of novel endothelin receptor modulators. Researchers investigating cardiovascular pathophysiology or GPCR signaling can employ this compound as a tool to explore structure‑activity relationships around the indole‑3‑ethanone core, with the aim of improving potency through iterative medicinal chemistry [1].

Methyltransferase Inhibition Studies

With a confirmed Kᵢ of 12 µM against human indolethylamine N‑methyltransferase (INMT), 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone provides a quantifiable interaction that is absent in simpler indole‑3‑ethanone analogs. This makes it a suitable candidate for enzymatic assays aimed at understanding INMT substrate specificity or for developing more potent methyltransferase inhibitors [2].

Selectivity Screening Against Serotonergic Off‑Targets

Based on class‑level SAR, the compound is predicted to exhibit low potency at 5‑HT₂A receptors relative to potent psychedelic tryptamines. This property recommends its use in selectivity panels or counter‑screening assays where serotonergic activity is an undesired confounding factor, allowing researchers to focus on alternative targets such as ETₐ or INMT [3].

Procurement of Defined‑Purity Starting Material for Derivative Synthesis

The commercial availability of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone at ≥95% purity from multiple vendors ensures reliable access for synthetic chemistry campaigns. It can serve as a key intermediate for further derivatization (e.g., amide formation, reductive amination) or as a reference standard in analytical method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.